5,8-Dimethoxy-2,3-dimethylquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
5,8-dimethoxy-2,3-dimethylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-8(2)14-12-10(16-4)6-5-9(15-3)11(12)13-7/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTFTCPLPZMOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N=C1C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,8 Dimethoxy 2,3 Dimethylquinoxaline and Analogous Quinoxaline Structures
Classical Condensation Reactions in Quinoxaline (B1680401) Synthesis
The most traditional and widely employed method for synthesizing the quinoxaline scaffold is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.org This approach is valued for its directness and reliability in forming the pyrazine (B50134) ring fused to a benzene (B151609) ring.
Condensation of 4,5-Dimethoxybenzene-1,2-diamine with 2,3-Butanedione (B143835)
The synthesis of 5,8-Dimethoxy-2,3-dimethylquinoxaline is classically achieved through the condensation reaction between 4,5-Dimethoxybenzene-1,2-diamine and 2,3-Butanedione. This reaction is a specific example of the general method for quinoxaline synthesis. The amino groups of the diamine nucleophilically attack the carbonyl groups of the dione, followed by dehydration to form the stable aromatic quinoxaline ring system.
Acid-Catalyzed Approaches to the this compound Core
Acid catalysis is frequently employed to enhance the rate and efficiency of the condensation reaction. nih.gov The acid protonates the carbonyl oxygen of the 1,2-dicarbonyl compound, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ortho-diamine. nih.gov Various acids can be utilized, and the choice of catalyst can influence the reaction conditions and outcomes. For instance, some methods may require refluxing in solvents like ethanol (B145695) or acetic acid for several hours. sapub.org
Influence of Reaction Conditions on Synthetic Outcomes
The outcome of the synthesis of quinoxaline derivatives is significantly influenced by the reaction conditions. mdpi.com Factors such as the choice of solvent, temperature, reaction time, and the nature of the catalyst can all play a crucial role in the yield and purity of the final product. sapub.orgmdpi.com For example, traditional methods often require high temperatures and long reaction times. mdpi.com However, the development of more efficient catalysts can lead to milder reaction conditions and improved yields. nih.gov The table below summarizes the impact of various catalysts on a model quinoxaline synthesis.
Table 1: Effect of Various Catalysts on Quinoxaline Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | EtOH/H₂O | Room Temp | 24 | No Product |
| Phenol | EtOH/H₂O | Room Temp | 0.5 | 95 |
| Ce(SO₄)₂·4H₂O | EtOH/H₂O | Room Temp | 3 | 75 |
| CuSO₄·5H₂O | EtOH/H₂O | Room Temp | 2 | 80 |
| Al(H₂PO₄)₃ | EtOH/H₂O | Room Temp | 5 | 60 |
Data derived from a model reaction of benzene-1,2-diamine and benzil (B1666583). sapub.org
Modern and Green Chemistry Synthetic Strategies
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and one-pot multicomponent reactions for the construction of quinoxaline ring systems. bohrium.comnih.gov
Microwave-Assisted Synthesis of Dimethoxydimethylquinoxaline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique has been successfully applied to the synthesis of quinoxaline derivatives, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov Solvent-free microwave-assisted synthesis further enhances the green credentials of this methodology. nih.gove-journals.in
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Quinoxaline Derivative
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 8 hours | 70 |
| Microwave Irradiation | 5 minutes | 85 |
Illustrative data based on typical findings in the literature. e-journals.inudayton.edu
One-Pot Multicomponent Reactions for Quinoxaline Ring System Construction
One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. iau.irmdpi.com Various MCRs have been developed for the synthesis of quinoxaline derivatives, which streamline the synthetic process by avoiding the isolation of intermediates, thereby saving time, and reducing waste. bohrium.comresearchgate.net These reactions can be catalyzed by a variety of catalysts, including metal-based and organocatalysts, and can be performed under various conditions. bohrium.com
Environmentally Benign Catalysis in Quinoxaline Synthesis (e.g., NH4Cl-CH3OH, Zinc Triflate)
Recent advancements have focused on replacing harsh acidic or metallic catalysts with greener alternatives that offer mild reaction conditions, high yields, and simple work-up procedures.
Ammonium (B1175870) Chloride in Methanol (B129727) (NH4Cl-CH3OH):
The use of ammonium chloride in methanol represents a mild, cost-effective, and metal-free catalytic system for quinoxaline synthesis. This method allows for the direct condensation of various benzene-1,2-diamines and 1,2-dicarbonyl compounds at room temperature, often resulting in excellent yields (95-100%). chemicalbook.com The system is considered environmentally benign as it avoids the use of toxic acids or metal catalysts and utilizes methanol, a relatively green solvent. nih.gov The efficiency of the condensation can be influenced by the amount of catalyst used and the reaction time. chemicalbook.com For instance, the synthesis of 2,3-diphenylquinoxaline (B159395) from benzil and benzene-1,2-diamine is optimized with 50 mol% of NH4Cl in methanol.
The proposed mechanism suggests that methanol facilitates the formation of a hemiaminal intermediate from the diamine and dicarbonyl compound. Ammonium chloride then likely participates in the subsequent dehydration and cyclization steps to form the quinoxaline ring.
Zinc Triflate (Zn(OTf)₂):
Zinc triflate has emerged as a simple and highly efficient catalyst for the synthesis of quinoxaline derivatives. youtube.com The reaction typically involves coupling 1,2-diamines with α-diketones in the presence of a catalytic amount of zinc triflate in a solvent like acetonitrile (B52724), often under reflux conditions. sapub.org This method is applicable to a wide range of substrates and generally provides excellent yields, ranging from 75-90%. sapub.orgnih.gov The use of zinc triflate is advantageous due to its reusability and the mild conditions required. reddit.com For example, the reaction between o-phenylenediamine (B120857) and benzil using 10 mol% of zinc triflate in acetonitrile at 80-85 °C yields the corresponding 2,3-diphenylquinoxaline in 90% yield within 4 hours. sapub.org
| Catalytic System | Typical Substrates | Reaction Conditions | Typical Yields | Key Advantages |
|---|---|---|---|---|
| NH₄Cl-CH₃OH | Benzene-1,2-diamines, 1,2-Dicarbonyl compounds | Room temperature, Methanol | 95-100% chemicalbook.com | Acid-free, metal-free, cost-effective, mild conditions nih.gov |
| Zinc Triflate (Zn(OTf)₂) | o-Phenylenediamines, α-Diketones | Acetonitrile, Reflux (80-85 °C) | 75-90% sapub.org | Efficient, reusable catalyst, applicable to various substrates youtube.comsapub.org |
Advanced Derivatization and Functionalization Pathways for the this compound Scaffold
The this compound core is a versatile scaffold that can be modified through various chemical reactions to generate a diverse range of derivatives. These functionalization pathways include reactions involving the quinoxaline ring system and substitutions on both the pyrazine and benzene moieties.
Strategies for Oxidation and Reduction of Quinoxaline Ring Systems
The nitrogen atoms and the benzene ring of the quinoxaline scaffold can undergo both oxidation and reduction reactions.
Oxidation: A primary oxidation pathway for quinoxalines involves the formation of N-oxides. Quinoxaline 1,4-dioxides are a well-studied class of compounds. ufms.br These are typically synthesized using oxidizing agents like peroxyacids. youtube.com Another critical oxidation reaction for the this compound scaffold is the oxidative demethylation of the methoxy (B1213986) groups to form the corresponding quinoxaline-5,8-dione. sapub.org This transformation is pivotal as it converts the electron-rich benzene ring into an electron-deficient dienophile, opening up pathways for cycloaddition reactions. Reagents such as ceric ammonium nitrate (B79036) (CAN) are effective for this type of oxidation. scielo.org.mx In some synthetic routes, air oxidation can also facilitate the final aromatization step to form the quinoxaline ring from a dihydroquinoxaline intermediate. researchgate.net
Reduction: The reduction of quinoxaline derivatives can proceed at different sites. The N-oxide groups of quinoxaline 1,4-dioxides can be selectively reduced. nih.gov Various reducing agents, including trivalent phosphorus compounds or catalytic hydrogenation, can be employed for the deoxygenation of N-oxides. masterorganicchemistry.com However, the choice of reagent is crucial, as some can lead to the over-reduction of the heterocyclic ring to form dihydro- and tetrahydroquinoxalines. masterorganicchemistry.com For instance, porcine aldehyde oxidase SsAOX1 has been shown to catalyze the N-oxide reduction at the N1 position of quinoxaline-1,4-dioxides. nih.gov
Nucleophilic and Electrophilic Substitution Reactions on the Dimethoxydimethylquinoxaline Moiety
The electronic nature of the this compound scaffold dictates the regioselectivity of substitution reactions.
Electrophilic Substitution: In contrast, the benzene portion of the quinoxaline ring is the site for electrophilic aromatic substitution. For unsubstituted quinoxaline, electrophilic attack is generally disfavored but, when forced, occurs at the C-5 and C-8 positions. reddit.com In the case of this compound, the two methoxy groups are powerful activating, ortho-, para-directing groups. These groups strongly increase the electron density of the benzene ring, facilitating electrophilic substitution. rsc.org Given that the C-5 and C-8 positions are already substituted, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) would be directed to the C-6 and C-7 positions, which are ortho to one methoxy group and meta to the other.
Cycloaddition Reactions Involving Quinoxaline-5,8-dione Intermediates
As mentioned, oxidation of 5,8-dimethoxyquinoxalines provides access to quinoxaline-5,8-diones. These diones are excellent dienophiles for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. sapub.org The reaction of 2,3-dimethylquinoxaline-5,8-dione, an intermediate readily derived from the title compound's precursor, with various dienes has been demonstrated to produce heterocyclic quinones. The cycloaddition occurs across the external quinone double bond. These reactions are valuable for rapidly constructing complex, polycyclic molecular architectures.
For example, 2,3-dimethyl-5,8-quinoxalinedione (B3350443) reacts with dienes like 2,3-dimethylbuta-1,3-diene and cyclopentadiene. The resulting Diels-Alder adducts can be tautomerized to their hydroquinone (B1673460) forms and subsequently oxidized to generate new, larger heterocyclic quinone systems.
| Dienophile | Diene | Reaction Type | Resulting Structure Class |
|---|---|---|---|
| 2,3-Dimethylquinoxaline-5,8-dione | Buta-1,3-diene | Diels-Alder [4+2] Cycloaddition | Tetrahydro-benzo[g]quinoxaline-5,10-dione adduct |
| 2,3-Dimethylquinoxaline-5,8-dione | 2,3-Dimethylbuta-1,3-diene | Diels-Alder [4+2] Cycloaddition | Tetrahydro-tetramethyl-benzo[g]quinoxaline-5,10-dione adduct |
| 2,3-Dimethylquinoxaline-5,8-dione | Cyclopentadiene | Diels-Alder [4+2] Cycloaddition | Tricyclic adduct with methano-bridge |
| 2,3-Dimethylquinoxaline-5,8-dione | Anthracene | Diels-Alder [4+2] Cycloaddition | Pentacyclic adduct related to triptycene |
Annulation Reactions for Expanded Quinoxaline Systems
Annulation reactions involve the construction of a new ring onto an existing structure. Various strategies exist to build additional heterocyclic rings onto the quinoxaline scaffold, creating expanded and polyfused systems. rsc.org For instance, pyrimidothienoquinoxaline and oxadizolylthienoquinoxalines have been synthesized from functionalized thieno[2,3-b]quinoxaline (B1642142) precursors. reddit.com Other methods describe the synthesis of pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines. A [3+2] annulation of heteroaryl carbonitriles with arylhydrazides has also been shown to be a competent method for quinoxaline carbonitriles. These synthetic strategies could potentially be adapted to the this compound scaffold, using its existing atoms or pre-functionalized derivatives as anchor points for the construction of new fused rings.
Mechanistic Investigations of Reactions Involving 5,8 Dimethoxy 2,3 Dimethylquinoxaline
Elucidation of Reaction Mechanisms in Quinoxaline (B1680401) Formation (e.g., Nucleophilic Addition and Dehydration)
The formation of the quinoxaline ring system, including that of 5,8-dimethoxy-2,3-dimethylquinoxaline, classically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govchim.it The synthesis of this compound proceeds via the reaction of 1,4-dimethoxy-2,3-diaminobenzene with 2,3-butanedione (B143835) (biacetyl).
The mechanism of this transformation is a well-established sequence of nucleophilic addition and dehydration steps. The reaction is typically initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is often facilitated by an acid catalyst, which activates the carbonyl group towards nucleophilic attack. nih.gov
The initial nucleophilic addition results in the formation of a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an enamine or a Schiff base intermediate. Subsequently, an intramolecular cyclization occurs through the attack of the second amino group on the remaining carbonyl carbon. This step forms a second hemiaminal-like intermediate within the newly formed six-membered ring. A final dehydration step then leads to the formation of the aromatic pyrazine (B50134) ring, yielding the stable quinoxaline product.
Nucleophilic Addition: One amino group of 1,4-dimethoxy-2,3-diaminobenzene attacks a carbonyl carbon of 2,3-butanedione.
First Dehydration: The resulting intermediate loses a molecule of water to form an imine.
Intramolecular Cyclization: The second amino group attacks the remaining carbonyl group.
Second Dehydration: The cyclic intermediate undergoes a final dehydration to afford the aromatic this compound.
This sequence of nucleophilic additions and dehydrations is a general and efficient method for the synthesis of a wide variety of quinoxaline derivatives. nih.govchim.it
Studies on Cycloaddition Mechanisms (e.g., Diels-Alder Reactivity of Quinoxaline Quinones)
The quinone derivative of this compound, namely 2,3-dimethyl-5,8-quinoxalinedione (B3350443), is a potent dienophile in Diels-Alder reactions. acs.orgacs.org This reactivity provides a powerful tool for the construction of complex polycyclic and heterocyclic systems. The deactivating effect of the nitrogen atoms in the pyrazine ring enhances the electrophilic nature of the quinone double bond, making it a reactive partner in [4+2] cycloadditions. acs.org
Investigations into the Diels-Alder reactions of 2,3-dimethyl-5,8-quinoxalinedione with various dienes have revealed its versatility. For instance, its reaction with 2,3-dimethylbutadiene in ethanol (B145695) leads to the formation of the corresponding Diels-Alder adduct, 5a,6,9,9a-tetrahydro-2,3,7,8-tetramethylbenzo[g]quinoxaline-5,10-dione. acs.org This initial adduct can then be tautomerized to the corresponding hydroquinone (B1673460), which can be subsequently oxidized to a new heterocyclic quinone. acs.org
The regioselectivity of these cycloadditions is a key aspect of their synthetic utility. In reactions with unsymmetrical dienes, the regiochemical outcome is influenced by both electronic and steric factors. nih.govyoutube.commasterorganicchemistry.com Computational studies on related quinoxaline quinones have been employed to model and predict the regioselectivity of the attack on either the quinonoid or the heterocyclic ring. The ability to control the regioselectivity of these Diels-Alder reactions is crucial for their application in the synthesis of natural products and medicinally relevant molecules. capes.gov.br
Interactive Data Table: Diels-Alder Reactions of 2,3-Dimethyl-5,8-quinoxalinedione
| Diene | Product(s) | Observations | Reference |
| 2,3-Dimethylbutadiene | 5a,6,9,9a-tetrahydro-2,3,7,8-tetramethylbenzo[g]quinoxaline-5,10-dione and its enol form | The initial adduct and its tautomer were isolated. | acs.org |
| Cyclopentadiene | Endo and exo adducts | The reaction proceeds readily to form bicyclic products. | acs.org |
| Anthracene | Diels-Alder adduct | Demonstrates reactivity with aromatic dienes. | acs.org |
Characterization of Transient Intermediates in Quinoxaline Synthesis (e.g., Azaisobenzofuran, Furo[3,4-b]pyrazine)
In certain synthetic routes towards quinoxaline derivatives, highly reactive, transient intermediates play a crucial role. Among these are furo[3,4-b]pyrazines, which can be considered as azaisobenzofuran analogs. These intermediates are not typically isolated but are generated in situ and trapped with a suitable reagent, often a dienophile in a Diels-Alder reaction.
A unique method for the tandem generation of furo[3,4-b]pyrazine and the related furo[3,4-b]quinoxaline (B11913692) intermediates involves the reaction of ortho-alkynylheteroarylcarbonyl derivatives with Fischer carbene complexes. iipseries.orgresearchgate.net The generated furo[3,4-b]pyrazine intermediate can be trapped in a [4+2] cycloaddition reaction to construct more complex nitrogen-containing heterocyclic systems. iipseries.org
For example, the reaction of a pyrazinyl ketone with a Fischer carbene complex can lead to the formation of a furo[3,4-b]pyrazine intermediate. This transient species can then be intercepted by a dienophile, such as N-phenylmaleimide, to yield a polycyclic quinoxaline derivative. iipseries.org The characterization of these intermediates often relies on the isolation and structural elucidation of their trapping products, which provides indirect but compelling evidence for their existence and reactivity.
The in situ generation and trapping of these furo-fused heterocyclic intermediates offer a sophisticated strategy for the one-pot synthesis of complex quinoxaline and phenazine (B1670421) analogs, highlighting the importance of understanding and controlling transient species in modern organic synthesis. iipseries.orgresearchgate.net
Advanced Spectroscopic and Chromatographic Characterization Methodologies in 5,8 Dimethoxy 2,3 Dimethylquinoxaline Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural assignment of 5,8-Dimethoxy-2,3-dimethylquinoxaline. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.
In ¹H NMR spectroscopy, the aromatic protons on the benzene (B151609) ring are expected to appear as a singlet due to the symmetrical substitution pattern, a characteristic feature of 5,8-disubstituted quinoxalines. The methoxy (B1213986) groups will also give rise to a sharp singlet, typically in the range of 3.8-4.0 ppm. The two methyl groups attached to the quinoxaline (B1680401) core are chemically equivalent and will therefore appear as a single resonance.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on known data for similar quinoxaline structures and the expected electronic effects of the substituents.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | ~ 6.8 - 7.2 (s, 2H) | ~ 110 - 115 |
| Methoxy OCH₃ | ~ 3.9 - 4.1 (s, 6H) | ~ 55 - 60 |
| Methyl CH₃ | ~ 2.6 - 2.8 (s, 6H) | ~ 20 - 25 |
| Quaternary C (C=N) | - | ~ 150 - 155 |
| Quaternary C (C-OCH₃) | - | ~ 145 - 150 |
| Quaternary C (bridging) | - | ~ 135 - 140 |
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis
Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight and investigating the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to exhibit a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to significant fragment ions at M-15 and M-30. Further fragmentation could involve the loss of carbon monoxide (CO) from the ether linkages or cleavage of the pyrazine (B50134) ring. Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition. While a specific mass spectrum for this compound is not available in the provided search results, data from related compounds like 2,3-dimethylquinoxaline (B146804) can be used to predict its behavior. researchgate.net
Table 2: Predicted Key Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Predicted Molecular Ion (M⁺) | m/z 218 |
| Predicted Major Fragment Ions | m/z 203 (M-CH₃)⁺, m/z 188 (M-2CH₃)⁺, m/z 175 (M-CH₃-CO)⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Analytical Detection
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within this compound and for its quantitative analysis. The quinoxaline core is a chromophore that exhibits characteristic absorption bands in the UV-Vis region. The presence of the electron-donating methoxy groups on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 2,3-dimethylquinoxaline.
The UV-Vis spectrum is anticipated to show multiple absorption bands corresponding to π-π* and n-π* electronic transitions. The intense bands at shorter wavelengths are typically due to π-π* transitions within the aromatic system, while the weaker band at longer wavelengths is often attributed to the n-π* transition of the non-bonding electrons on the nitrogen atoms. The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net
Table 3: Predicted UV-Vis Absorption Maxima for this compound Predicted values based on the UV-Vis spectrum of 2,3-dimethylquinoxaline and the expected effect of methoxy substituents.
| Solvent | Predicted λmax (nm) | Transition Type |
|---|---|---|
| Ethanol (B145695) | ~ 245, ~ 330-340 | π-π, n-π |
| Chloroform | ~ 250, ~ 335-345 | π-π, n-π |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of this compound and for its quantitative determination. A reversed-phase HPLC method would be most suitable, employing a nonpolar stationary phase (such as C18) and a polar mobile phase.
The mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, can be optimized to achieve good separation of the target compound from any impurities or starting materials. The addition of a small amount of an acid, like formic acid, can improve peak shape and resolution. Detection is commonly performed using a UV detector set at one of the absorption maxima of the compound. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification.
Table 4: Representative HPLC Method for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~335 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized.
A suitable eluent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is chosen to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under UV light, as the quinoxaline ring is UV-active. The relative retention factors (Rf values) of the spots provide a qualitative measure of the reaction's progress, indicating when the reaction is complete. chemicalbook.com
Computational and Theoretical Studies of 5,8 Dimethoxy 2,3 Dimethylquinoxaline
Hirshfeld Surface Analysis for Intermolecular Interaction Profiling
To generate the requested article would require extrapolating data from related but distinct molecules, which would not adhere to the strict requirement of focusing solely on 5,8-Dimethoxy-2,3-dimethylquinoxaline and would compromise scientific accuracy. Therefore, the article cannot be generated at this time based on currently available scientific literature.
Applications in Advanced Materials and Chemical Technologies Utilizing the 5,8 Dimethoxy 2,3 Dimethylquinoxaline Scaffold
Role in Polymer Science and Advanced Material Development
The rigid, aromatic structure of the quinoxaline (B1680401) nucleus is a valuable component in the design of high-performance polymers. While direct polymerization studies of 5,8-Dimethoxy-2,3-dimethylquinoxaline are not extensively documented, the broader class of quinoxaline derivatives has demonstrated significant potential in creating advanced materials with desirable thermal stability and electronic properties. researchgate.net For instance, polymers incorporating quinoxaline units, such as poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10), have achieved impressive power conversion efficiencies in polymer solar cells, indicating the scaffold's utility in advanced energy applications. scialert.net
The synthesis of novel polymers often involves the copolymerization of functional monomers. Research into related dimethoxy-substituted compounds has shown their feasibility in creating copolymers with tailored properties. For example, various dimethoxy-substituted phenylcyanoacrylates have been successfully copolymerized with styrene, yielding materials with varying compositions and solubilities. chromatographyonline.com This suggests that a suitably functionalized this compound monomer could be integrated into polymer chains to impart specific optical, thermal, or electronic characteristics. The general approach involves creating polymer blends by mixing solutions of different polymers, such as polyvinyl alcohol or chitosan, to form a homogenous material with combined properties. nih.govnih.gov
Table 1: Illustrative Copolymerization Data of Related Dimethoxy Monomers with Styrene
| Dimethoxy Monomer Substituent | Yield (wt%) | Nitrogen Content (wt%) | Monomer in Copolymer (mol%) |
|---|---|---|---|
| 2,3-Dimethoxy | 14.4 | 2.50 | 27.9 |
| 2,4-Dimethoxy | 12.9 | 1.78 | 17.3 |
| 2,5-Dimethoxy | 14.5 | 2.33 | 25.1 |
| 2,6-Dimethoxy | 12.6 | 1.49 | 13.8 |
| 3,4-Dimethoxy | 13.5 | 1.49 | 13.8 |
| 3,5-Dimethoxy | 14.4 | 2.11 | 21.8 |
Data derived from the copolymerization of various dimethoxy-substituted 2-methoxyethyl phenylcyanoacrylates with styrene, illustrating the incorporation of dimethoxy-functionalized units into polymers. chromatographyonline.com
Exploration in Dye and Pigment Production
Azo dyes, characterized by the functional group (-N=N-), represent the largest and most important class of synthetic colorants used across various industries. tandfonline.com The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. tandfonline.comipsintelligentsia.com Heterocyclic compounds are frequently used as components in azo dyes to produce a wide range of colors and functionalities. nih.gov
While direct synthesis of a dye from this compound is not prominently reported, its chemical structure holds the necessary prerequisites. If one of the methyl groups were replaced by or converted to an amino group, the resulting amino-dimethoxy-dimethylquinoxaline could serve as the aromatic amine for diazotization. Subsequent coupling with phenols or other aromatic compounds would yield an azo dye. A study on the coupling reactions of other aminoquinoxalines demonstrated that they can be diazotized and coupled with β-naphthol to produce vibrant azo dyes. researchgate.net Furthermore, related dimethoxy-heterocyclic compounds, such as 4-amino-2-chloro-6,7-dimethoxyquinazoline, have been successfully used to synthesize a series of azo disperse dyes for textiles. scialert.net This precedent suggests a strong potential for developing novel dyes based on the this compound scaffold, where the methoxy (B1213986) groups could act as auxochromes to modify the color and fastness properties of the final dye.
Development as Electron-Transporting Materials for Organic Electronics
Quinoxaline derivatives have emerged as a highly promising class of materials for applications in organic electronics due to their inherent electron-deficient nature, which facilitates efficient electron transport. scialert.netrsc.org The structural versatility of the quinoxaline core allows for precise tuning of molecular structures to optimize performance for specific devices like organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). scialert.netrsc.org
Quinoxaline Derivatives in Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, quinoxaline derivatives are particularly valued. They can be employed in various roles within the device architecture, including as materials for the electron-transporting layer (ETL), the hole-transporting layer (HTL), or as the host or guest material within the emissive layer. researchgate.net The rigid structure of the quinoxaline unit contributes to a higher glass transition temperature (Tg) and improved thermal stability of the material, which are critical for the longevity and performance of OLED devices. researchgate.net Furthermore, quinoxaline-based compounds have been successfully designed as thermally activated delayed fluorescence (TADF) emitters, which are key to achieving high-efficiency next-generation OLEDs. nih.gov For example, blue-emitting OLEDs have been fabricated using fluorene-bridged quinoxaline derivatives, achieving external quantum efficiencies of up to 1.58%. nih.gov
Charge Transport Properties in Semiconductor Applications
The electron-accepting ability of the quinoxaline ring system makes its derivatives excellent n-type semiconductors. This property is fundamental to their function in various organic semiconductor devices. scialert.net In organic solar cells, quinoxaline derivatives are utilized as non-fullerene acceptors (NFAs), which are crucial for efficient charge generation and collection. scialert.net Their ability to be readily synthesized through simple condensation reactions makes them attractive for both experimental research and cost-effective large-scale production. scialert.net The strategic modification of the quinoxaline scaffold allows for the fine-tuning of frontier molecular orbital (FMO) levels, which is essential for optimizing charge transfer processes in semiconductor applications. nih.gov
Application as Chemosensors
The development of optical chemosensors for detecting specific analytes, such as metal ions, is a significant area of research in environmental monitoring and biological sciences. Quinoxaline-based compounds are excellent candidates for this application due to their robust and tunable photophysical properties. researchgate.net They can be designed as chromogenic (color-changing) or fluorogenic (fluorescence-changing) sensors. researchgate.netnih.gov
The sensing mechanism typically involves the binding of a target analyte to a receptor site on the quinoxaline molecule, which induces a measurable change in its absorption or emission spectrum. For instance, a quinoxaline-hydrazinobenzothiazole sensor was developed for the distinct colorimetric and fluorescent detection of Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ ions, with each ion producing a distinguishable color change. researchgate.net Another quinoxaline-based sensor, BMQ, demonstrated a clear color change from colorless to yellow upon binding with Fe³⁺ and a "turn-off" fluorescence response for Cu²⁺. nih.gov The selectivity of these sensors is a key feature; an acenaphtoquinoxaline-based sensor showed high selectivity for Hg²⁺ ions with no significant interference from a wide range of other metal cations. nih.gov The this compound scaffold, with its potential for functionalization, could be adapted to create highly selective and sensitive chemosensors for various environmental and biological targets.
Table 2: Examples of Quinoxaline-Based Chemosensors and Their Target Analytes
| Quinoxaline Derivative Type | Target Analyte(s) | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence "switch-off" | 42 ppb |
| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Fe³⁺ | Colorimetric (Colorless to Yellow) | Naked-eye |
| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Cu²⁺ | Fluorescence "turn-off" | - |
| Quinoxaline-hydrazinobenzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Colorimetric & Fluorogenic | - |
This table summarizes the performance of various quinoxaline-based chemosensors as reported in recent literature. researchgate.netnih.govnih.gov
Utilization in Analytical Chemistry as Internal Standards for Spectroscopic and Chromatographic Assays
In quantitative analytical chemistry, particularly in chromatography and spectroscopy, internal standards are essential for achieving high accuracy and precision. An internal standard is a compound added in a constant amount to samples, the calibration standard, and the blank. It is used to correct for the loss of analyte during sample preparation and analysis. Quinoxaline derivatives are well-suited for this role due to their chemical stability, distinct spectroscopic signatures, and chromatographic behavior.
For example, a stable isotope-labeled analogue of a quinoxaline derivative has been successfully used as an internal standard in a gas chromatography-mass spectrometry (GC-MS) assay for the simultaneous measurement of related quinoxaline compounds in food samples. scispace.com The use of an internal standard allows for precise quantification by comparing the analyte's response factor to that of the standard. In other studies, various quinoxaline derivatives have been used as internal standards for HPLC and GLC analyses, where they are added to samples before processing to ensure reliable results. tandfonline.comtandfonline.com
The compound this compound, with its well-defined molecular weight and structure, possesses the necessary characteristics to serve as an effective internal standard. Its UV-visible absorption, a property common to quinoxalines, would allow for its detection in spectroscopic assays. nih.gov The UV absorption spectra of the related 2,3-dimethylquinoxaline (B146804) show distinct peaks that shift with pH, highlighting the utility of the quinoxaline core in spectrophotometric analysis. capes.gov.br
Investigations into Catalytic Roles in Organic Synthesis
While this compound itself has not been extensively documented as a catalyst in organic synthesis, the quinoxaline family is central to numerous catalytic processes, primarily as the target product. The synthesis of the quinoxaline core is a key area of research, employing a wide array of catalytic systems to achieve high efficiency, selectivity, and environmentally benign conditions. rsc.org
The classic and most common method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.gov Modern advancements have introduced various catalysts to improve this transformation, often allowing for milder reaction conditions and shorter reaction times. nih.gov For instance, heterogeneous catalysts, which are favored for their ease of separation and recyclability, have been successfully employed. mdpi.com These include phosphate-based fertilizers like mono-ammonium phosphate (B84403) and reusable alumina-supported heteropolyoxometalates. nih.govmdpi.com
Furthermore, nano-catalyzed protocols are emerging as a green and efficient route to quinoxaline derivatives. rsc.org Copper-based nanocatalysts, in particular, have shown significant promise in various organic transformations, including the synthesis of quinoxalines. rsc.org Other transition-metal catalysts, such as those based on nickel, have also been developed for the direct synthesis of quinoxalines from starting materials like 2-nitroanilines and vicinal diols. organic-chemistry.orgacs.org Bio-inspired ortho-quinone catalysts have been utilized for the oxidative synthesis of quinoxalines under mild conditions using oxygen as the ultimate oxidant. organic-chemistry.org
These catalytic methodologies highlight the importance of the quinoxaline scaffold in synthetic chemistry and underscore the ongoing innovation in accessing these valuable compounds. mtieat.org Although direct evidence for the catalytic activity of this compound is lacking in the available literature, its structural features could potentially be exploited in areas such as organocatalysis or as a ligand in transition-metal catalysis, warranting future investigation.
Research on Corrosion Inhibition Properties of Quinoxaline Derivatives
Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur are widely recognized for their ability to inhibit the corrosion of metals, particularly steel, in acidic environments. nih.gov The quinoxaline ring system, with its two nitrogen atoms and aromatic structure, is a privileged scaffold for designing effective corrosion inhibitors. These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govorientjchem.org
Numerous studies have demonstrated the high efficacy of various quinoxaline derivatives as corrosion inhibitors for mild steel and carbon steel in hydrochloric acid (HCl) solutions. organic-chemistry.orgorientjchem.orgresearchgate.net The inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the specific molecular structure of the derivative. orientjchem.orgresearchgate.net Generally, efficiency increases with higher inhibitor concentration but may decrease with rising temperature. orientjchem.org
The adsorption of quinoxaline derivatives on the steel surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. orientjchem.orgresearchgate.net Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have shown that these compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. orientjchem.org The presence of electron-donating groups on the quinoxaline ring tends to enhance the inhibition efficiency by increasing the electron density at the nitrogen atoms, facilitating stronger adsorption onto the metal surface.
While research has not specifically focused on this compound, the data from related structures provide strong evidence for its potential in this application. The presence of two electron-donating methoxy groups (-OCH₃) would likely enhance its ability to adsorb onto a metal surface and provide significant protection against corrosion.
| Quinoxaline Derivative | Concentration | Temperature (K) | Inhibition Efficiency (%) | Inhibitor Type | Source |
|---|---|---|---|---|---|
| Ethyl 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetate (B1210297) (PQXA) | 10⁻³ M | 303 | 94.7 | Mixed-type | orientjchem.org |
| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | 1 mM | 303 | 98.1 | Mixed-type | researchgate.net |
| 1-((8-hydroxyquinolin-5-yl)methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | 5 × 10⁻³ M | - | 96.0 | Mixed-type | nih.gov |
| 3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) | 10⁻³ M | - | 92.0 | Mixed-type | rsc.org |
| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) | 10⁻³ M | - | 89.0 | Mixed-type | rsc.org |
Building Block Potential for Complex Heterocyclic Compounds and Covalent Organic Frameworks
Heterocyclic compounds are fundamental building blocks in organic synthesis, serving as scaffolds for pharmaceuticals, agrochemicals, and advanced materials. mtieat.org Quinoxalines are particularly versatile precursors for constructing more complex molecular architectures due to the reactivity of the pyrazine (B50134) ring and the potential for substitution on the benzene (B151609) ring. mtieat.orgnih.gov For example, tetrazolo[1,5-a]quinoxalines, which can be considered quinoxaline-azide precursors, undergo reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield novel triazoloquinoxalines and imidazoloquinoxalines. nih.gov This demonstrates how the quinoxaline core can be elaborated into more complex, nitrogen-rich heterocyclic systems.
A significant area where quinoxaline building blocks show immense promise is in the construction of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The rigid and planar nature of the quinoxaline unit makes it an excellent candidate for inclusion in these highly ordered materials.
In 2021, the first synthesis of a highly ordered, two-dimensional COF based on a quinoxaline backbone was reported. nih.gov This breakthrough established quinoxaline-based COFs as a new class of materials that allow for postsynthetic modification, enabling the introduction of different chemical functionalities within their nanopores. nih.gov The synthesis typically involves the condensation of multifunctional building blocks, and the specific geometry of these blocks dictates the final topology of the framework. nih.gov The use of quinoxaline-containing linkers, such as those with diamine functionalities, can lead to the formation of robust and porous frameworks. researchgate.net
Q & A
Q. What are the primary synthetic routes for 5,8-Dimethoxy-2,3-dimethylquinoxaline?
- Methodological Answer : The compound can be synthesized via condensation of substituted o-phenylenediamines with 1,2-diketones or through nucleophilic substitution reactions. For example, quinoxaline derivatives are often prepared by reacting diamines with glyoxal derivatives under acidic or basic conditions. Substituted quinoxalines may also undergo alkylation or methoxylation at specific positions. Ensure stoichiometric control and inert atmospheres (e.g., N₂) to minimize side reactions .
Q. Which spectroscopic techniques are critical for characterizing quinoxaline derivatives?
- Methodological Answer : Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=N stretches at 1558–1548 cm⁻¹, aromatic C-H stretches at ~3058 cm⁻¹) .
- NMR : ¹H NMR (500 MHz, CDCl₃) reveals aromatic proton environments (δ 7.32–8.17 ppm for 2,3-diphenylquinoxaline), while ¹³C NMR confirms ring carbons and substituents (e.g., δ 153.5 ppm for C=N) .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks).
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Follow GHS guidelines:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315, H319).
- Work in fume hoods to prevent inhalation of dust (H335).
- Store in sealed containers away from incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of quinoxaline derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD employs reaction path searches to narrow experimental conditions, reducing trial-and-error. Computational tools like Gaussian or ORCA model electron density distributions, aiding in substituent positioning for desired reactivity .
Q. How do substituent positions (e.g., methoxy vs. methyl groups) influence biological activity in quinoxaline derivatives?
- Methodological Answer : Substituents modulate electronic and steric effects, altering interactions with biological targets. For instance:
- Methoxy groups enhance solubility and H-bonding potential.
- Methyl groups increase lipophilicity, affecting membrane permeability.
Use standardized assays (e.g., MIC for antimicrobial activity) and compare derivatives with varying substituents (e.g., 2,3,6-trimethylquinoxaline vs. 5,8-dimethoxy analogs) to establish structure-activity relationships .
Q. How to resolve contradictions in reported reaction yields for quinoxaline derivatives?
- Methodological Answer : Conduct systematic reviews and factorial design experiments to isolate variables:
Q. What strategies address challenges in direct functionalization of unsubstituted quinoxaline cores?
- Methodological Answer : Use transition-metal catalysis (e.g., Pd-mediated C-H activation) or radical-based methods. For example, N-alkyl quinoxaline salts react with 1,3-diketones to form cycloadducts at the C2-C3 bond. Monitor regioselectivity via LC-MS and optimize leaving groups (e.g., Br vs. Cl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
